L-tert-Leucine L-tert-Leucine
Brand Name: Vulcanchem
CAS No.: 20859-02-3
VCID: VC21539715
InChI: InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1
SMILES: CC(C)(C)C(C(=O)O)N
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

L-tert-Leucine

CAS No.: 20859-02-3

Cat. No.: VC21539715

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

L-tert-Leucine - 20859-02-3

CAS No. 20859-02-3
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name (2S)-2-amino-3,3-dimethylbutanoic acid
Standard InChI InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1
Standard InChI Key NPDBDJFLKKQMCM-SCSAIBSYSA-N
Isomeric SMILES CC(C)(C)[C@@H](C(=O)[O-])[NH3+]
SMILES CC(C)(C)C(C(=O)O)N
Canonical SMILES CC(C)(C)C(C(=O)[O-])[NH3+]

Chemical Structure and Properties of L-tert-Leucine

L-tert-Leucine is distinguished by its tert-butyl group, which imparts significant hydrophobicity and steric hindrance to the molecule. These properties enable it to effectively control the conformation of polypeptide molecules in biosynthesis, leading to the formation of chiral compounds with high stereoselectivity . As a non-polar amino acid, L-tert-Leucine's molecular structure facilitates its role in various chemical transformations.

The tert-butyl side chain of L-tert-Leucine creates unique spatial configurations that contribute to its effectiveness in asymmetric synthesis. This structural feature allows it to serve as an excellent template for inducing asymmetric reactions, where the products demonstrate remarkably high stereoselectivity . When in its N-Boc protected form, it appears as a white to slightly yellow crystalline powder that maintains its chiral properties while offering protection for the amino group during chemical reactions .

Physical and Chemical Characteristics

The physical properties of L-tert-Leucine are largely influenced by its tert-butyl group, which affects its solubility, melting point, and reactivity. The carboxyl group in L-tert-Leucine's structure can undergo condensation reactions with alcohols under acidic or basic conditions to form various ester derivatives . This reactivity makes L-tert-Leucine versatile in different synthetic applications, particularly in pharmaceutical development.

Applications of L-tert-Leucine

Pharmaceutical Applications

L-tert-Leucine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications in this field are extensive and include:

  • HIV protease inhibitors, critical for antiretroviral therapy

  • Hepatitis virus inhibitors, used in the treatment of viral hepatitis

  • Biological inhibitors with various therapeutic applications

  • Chiral drug intermediates for producing synthetic chiral drugs with specific spatial configurations

The pharmaceutical value of L-tert-Leucine stems from its ability to control molecular conformation precisely, which is essential for drug efficacy and specificity. Its unique structural properties make it particularly valuable in the development of antiviral medications where proper stereochemistry is crucial for binding to specific viral targets .

Food and Cosmetic Applications

Beyond its pharmaceutical uses, L-tert-Leucine has found applications in:

  • Animal feed additives, enhancing nutritional profiles

  • Nutritional fortifiers in food products

  • Cosmetic formulations, where its properties contribute to product stability and efficacy

These applications leverage the amino acid's unique properties to improve product quality and performance across different consumer goods sectors .

Production Methods for L-tert-Leucine

Chemical versus Biological Synthesis

While both chemical and biological methods exist for producing L-tert-Leucine, biological approaches have gained significant attention due to their numerous advantages. The comparison between these methods reveals why biological synthesis has become increasingly preferred:

AspectChemical MethodsBiological Methods
Enantiomeric purityVariableVery high (>99% e.e.)
Reaction conditionsOften harshMild
Environmental impactHigherLower
CostGenerally higherGenerally lower
Product specificityLess specificHighly specific
SafetyVariableHigh

Biological methods, particularly enzyme-catalyzed reactions, offer superior enantiomeric purity, specificity, and environmental sustainability compared to traditional chemical synthesis approaches . These advantages have driven the development of various enzymatic systems for L-tert-Leucine production.

Enzyme-Based Synthesis Approaches

Recent research has focused on using leucine dehydrogenase (LeuDH) for the enzymatic synthesis of L-tert-Leucine. Several notable LeuDH enzymes have been identified and characterized:

  • Leucine dehydrogenase from Exiguobacterium sibiricum (EsiLeuDH) discovered through genome mining technology

  • Leucine dehydrogenase from Laceyella sacchari (LsLeuDH) with excellent thermostability

  • Leucine dehydrogenase from Bacillus coagulans NL01 (BcLeuDH) with excellent thermal and pH stability

These enzymes catalyze the reductive amination of trimethylpyruvic acid (TMP) to produce L-tert-Leucine with high optical purity . The reaction requires the participation of the coenzyme NADH, which is regenerated through coupling with formate dehydrogenase (FDH) .

Advanced Biocatalytic Systems for L-tert-Leucine Production

Coenzyme Regeneration Systems

A significant challenge in enzyme-catalyzed L-tert-Leucine production is the cost of coenzymes like NADH. To address this issue, researchers have developed effective coenzyme regeneration systems by coupling leucine dehydrogenase with formate dehydrogenase . This approach offers several advantages:

  • Formate dehydrogenase uses sodium formate as a substrate, which is inexpensive

  • The reaction produces only CO₂ and H⁺ as by-products, making it environmentally friendly

  • The continuous regeneration of NADH makes the process economically viable for industrial applications

Self-Assembly Coenzyme Regeneration Systems

Recent innovations have led to the development of self-assembly coenzyme regeneration systems that further improve the efficiency of L-tert-Leucine production. These systems demonstrate enhanced catalytic performance compared to simple enzyme mixtures, as shown in the following kinetic parameters:

EnzymeSubstrateKm (mM)Vmax (U⁻¹)Kcat (S⁻¹)Kcat/Km (mM⁻¹ S⁻¹)
FR-LR (FR)COONH₄22.50 ± 0.153.20 ± 0.12377.62 ± 10.9816.78 ± 0.72
FR + LR (FR)COONH₄20.18 ± 0.981.67 ± 0.42197.44 ± 0.479.78 ± 0.48
FR-LR (LR)TMA2.13 ± 0.3313.97 ± 0.131497.95 ± 14.06702.05 ± 4.26
FR + LR (LR)TMA11.11 ± 0.4116.35 ± 0.381676.23 ± 39.65150.86 ± 9.61

The self-assembly system (FR-LR) shows significantly higher catalytic efficiency for TMA (trimethylpyruvic acid) substrate compared to the simple mixture of enzymes (FR + LR), with a Kcat/Km value 4.7 times higher . This improved efficiency is attributed to the formation of substrate channeling and shortened electron transfer distances in the self-assembly system .

Whole-Cell Biocatalysis

Whole-cell biocatalysis represents another promising approach for L-tert-Leucine production. Engineered Escherichia coli cells that coexpress leucine dehydrogenase and formate dehydrogenase have been used as biocatalysts for the conversion of trimethylpyruvic acid to L-tert-Leucine . This approach offers several advantages:

  • Eliminates the need for enzyme purification

  • Provides a protected environment for the enzymes

  • Simplifies the process for industrial applications

In a notable study, 100 millimolar TMP was catalyzed for 25 hours using whole-cell biocatalysis, resulting in an L-tert-Leucine yield of 87.38% with an enantiomeric excess (e.e.) exceeding 99.99% . The space-time yield reached 10.90 g L⁻¹ day⁻¹, demonstrating the efficiency of this approach .

Production Optimization Strategies

Fed-Batch Approaches

To overcome substrate inhibition effects observed in L-tert-Leucine production, researchers have implemented fed-batch strategies. In one study, this approach enabled the transformation of up to a 0.8 M concentration of TMP to L-tert-Leucine with an average conversion rate of 81%, resulting in an L-tert-Leucine concentration of 65.6 g⋅L⁻¹ . This strategy effectively addresses the limitation of substrate inhibition while maximizing product yield.

Bifunctional Enzyme Complexes

The development of bifunctional enzyme complexes based on cohesin-dockerin interactions has shown great potential for L-tert-Leucine synthesis. These complexes integrate both leucine dehydrogenase and formate dehydrogenase in a single system, enhancing reaction efficiency . Using this approach, researchers have achieved production of 91 g/L of L-tert-Leucine with an enantiomeric purity of 99% e.e. .

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131.1724 g/mol